molecular formula Unknown B1574652 LY3007113

LY3007113

Cat. No. B1574652
M. Wt: 0.0
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LY3007113 is an orally active p38 mitogen-activated protein kinase (MAPK) inhibitor with potential immunomodulating, anti-inflammatory, and antineoplastic activity. Upon administration, LY3007113 inhibits the activity of p38, thereby preventing p38 MAPK-mediated signaling. This may result in the inhibition of the production of proinflammatory cytokines and the induction of tumor cell apoptosis. p38 MAPK, a serine/threonine protein kinase often upregulated in cancer cells, plays a crucial part in the production of a variety of cytokines involved in inflammation and cellular proliferation such as tumor necrosis factor (TNF) and interleukin (IL)-1 and -6. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).

Scientific Research Applications

Dual Kinase and BET-Bromodomain Inhibition

LY294002 and its analogue LY303511, closely related to LY3007113, have been identified as dual kinase and BET-bromodomain inhibitors. They inhibit the BET bromodomain proteins BRD2, BRD3, and BRD4, and competitively inhibit acetyl-lysine binding of the first bromodomain of BET proteins. This dual action represents a significant pharmacological discovery (Dittmann et al., 2014).

Role in Cancer Cell Apoptosis and Sensitization

LY303511, analogous to LY3007113, has been shown to induce production of reactive oxygen species (ROS) and sensitize cancer cells to TRAIL-induced apoptosis. It highlights the compound's potential in cancer treatment by modulating complex networks of reactive species and stress signaling (Tucker-Kellogg et al., 2012).

Inhibition of Leukemia Cell Invasion and Migration

LY294002 and LY303511 have demonstrated the ability to suppress leukemia cell invasion and migration, which is a significant aspect of cancer progression. This action is notably independent of their PI3K-Akt inhibitory activity, providing a new perspective on their anticancer properties (Liu et al., 2008).

Enhancement of TRAIL Sensitivity in Neuroblastoma Cells

LY303511 enhances TRAIL sensitivity in neuroblastoma cells via hydrogen peroxide-mediated mitogen-activated protein kinase activation and up-regulation of death receptors. This suggests a novel mode of action for enhancing apoptotic sensitivity in tumor cells, particularly relevant for chemotherapy-resistant neuroblastoma (Shenoy et al., 2009).

Antitumor Activity in RAS or BRAF Mutant Cancers

LY3009120, closely related to LY3007113, has demonstrated anti-tumor activities in various models carrying KRAS, NRAS, or BRAF mutations. It inhibits RAF isoforms and RAF dimers, suggesting its potential in targeted cancer therapies (Peng et al., 2015).

In Vitro and In Vivo Antiproliferation against Oral Cancer

LY303511 has displayed potential against oral cancer cells both in vitro and in vivo. It induces apoptosis and reduces survival in oral cancer cells, highlighting its utility in oral cancer therapy (Tang et al., 2019).

properties

Product Name

LY3007113

Molecular Formula

Unknown

Molecular Weight

0.0

IUPAC Name

Unknown

Appearance

Solid powder

Purity

>98%

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

LY3007113;  LY-3007113;  LY 3007113.

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.